

"interpreting inconclusive results in AmpC phenotypic tests"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cephalosporinase

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Technical Support Center: AmpC Phenotypic Testing

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers encountering inconclusive results during AmpC phenotypic testing.

Frequently Asked Questions (FAQs)

Q1: What constitutes an "inconclusive" result in an AmpC phenotypic test?

An inconclusive result is one that cannot be clearly interpreted as either positive or negative for AmpC production based on the established criteria for the specific test being used. Common examples include:

- Cefoxitin-Cloxacillin Double-Disk Synergy (CC-DDS) Test: No visible inhibition zones around both the cefoxitin disk and the cefoxitin-cloxacillin disk.^{[1][2]}
- AmpC Etest: The Minimum Inhibitory Concentration (MIC) of the tested antibiotic (e.g., cefotetan), both with and without the inhibitor, is beyond the measurable range of the test strip.^{[1][3]} This prevents the calculation of the MIC ratio required for interpretation.

Q2: What are the common causes of inconclusive results in AmpC phenotypic tests?

Inconclusive results can arise from several factors related to the bacterial strain or the test methodology:

- High-level AmpC β -lactamase production: The bacterial isolate may produce such a high level of AmpC enzymes that it overwhelms the antibiotic in the test, resulting in no zone of inhibition, even in the presence of an inhibitor.[1][4]
- Presence of other resistance mechanisms: Co-production of other β -lactamases, such as Extended-Spectrum β -Lactamases (ESBLs) or carbapenemases, can interfere with the interpretation of AmpC tests.[4][5][6] For example, some carbapenemases can also confer resistance to ceftiofur, a key screening agent for AmpC.[5]
- Porin mutations: Reduced outer membrane permeability due to porin loss can lead to ceftiofur resistance, mimicking an AmpC phenotype and potentially confounding test results.[5][7][8]
- Technical errors: Improper inoculum preparation, incorrect disk placement, or issues with media quality can all contribute to unreliable results.

Q3: My AmpC Etest result is inconclusive because the MICs are too high. What should I do?

When the MICs are off-scale for the AmpC Etest, it is impossible to determine the ratio for AmpC production. In this scenario, it is recommended to:

- Use an alternative phenotypic method: The ceftiofur-cloxacillin double-disk synergy (CC-DDS) test is a reliable alternative.[1]
- Proceed to molecular testing: If phenotypic results remain unclear, molecular methods such as multiplex PCR are considered the gold standard to detect the presence of specific ampC genes.[1][2]

Q4: Can the co-production of ESBLs lead to false-positive or false-negative AmpC test results?

Yes, the presence of ESBLs can complicate AmpC detection. High-level ESBL production can sometimes lead to a false-positive AmpC screening result (e.g., reduced susceptibility to ceftiofur). Conversely, the presence of an AmpC enzyme, which is resistant to clavulanic acid,

can mask the presence of an ESBL in traditional clavulanate-based ESBL confirmation tests, leading to false-negative ESBL results.[5]

Troubleshooting Guide

Issue 1: Inconclusive Cefoxitin-Cloxacillin Double-Disk Synergy (CC-DDS) Test

- Symptom: No inhibition zones are observed around either the cefoxitin disk or the cefoxitin-cloxacillin disk.[1]
- Possible Cause: Very high-level AmpC production.
- Troubleshooting Steps:
 - Verify the inoculum density (0.5 McFarland standard).
 - Ensure proper disk placement and incubation conditions.
 - If the result is reproducible, consider this indicative of strong AmpC production.
 - Confirm with molecular methods (PCR) to identify the specific ampC gene.[1][2]

Issue 2: Discrepant Results Between Different Phenotypic Tests

- Symptom: One AmpC test (e.g., AmpC Etest) is positive while another (e.g., CC-DDS) is negative or inconclusive.[9]
- Possible Cause:
 - The tests have different sensitivities and specificities for detecting various AmpC enzymes. [1]
 - Interference from other resistance mechanisms.
- Troubleshooting Steps:

- Repeat both assays to rule out technical error.
- Review the isolate's full antibiogram for clues of other resistance mechanisms (e.g., resistance to third-generation cephalosporins might suggest ESBLs).
- The definitive resolution for discrepant results is molecular testing.[\[9\]](#)

Data Presentation

Table 1: Performance of Common AmpC Phenotypic Confirmation Tests

Test Method	Sensitivity	Specificity	Inconclusive Results Rate
AmpC Etest	77.4% [1] [3]	100% [1] [3]	Can be high (e.g., 10 out of 305 isolates in one study) [1] [3]
Cefoxitin-Cloxacillin DDS (CC-DDS)	97.2% [1] [3]	100% [1] [3]	Low (e.g., 2 out of 305 isolates in one study) [1] [3]
Cefoxitin-Boronic Acid Disk Test	72.9%	45.4%	Not specified
Disk Approximation (Induction)	25.2% [10]	99.2% [10]	Not specified

Note: Sensitivity and specificity values can vary between studies and depend on the collection of isolates tested.

Table 2: CLSI Screening Cutoffs for Potential AmpC Producers (Disk Diffusion)

Antibiotic Disk	Disk Content	Inhibition Zone Diameter
Cefoxitin	30 µg	≤ 18 mm [1]
Cefotetan	30 µg	≤ 16 mm [1]

Experimental Protocols

Cefoxitin-Cloxacillin Double-Disk Synergy (CC-DDS) Test

This test is based on the principle that cloxacillin is an inhibitor of AmpC β -lactamases.

Methodology:

- Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
- Inoculate a Mueller-Hinton agar (MHA) plate by swabbing the entire surface to ensure confluent growth.
- Place a 30 μ g cefoxitin disk on the agar surface.
- Place a second 30 μ g cefoxitin disk supplemented with 200 μ g of cloxacillin on the agar.
- Incubate the plate at 35°C for 16-18 hours.
- Interpretation: A positive result for AmpC production is indicated if the inhibition zone diameter around the cefoxitin-cloxacillin disk is ≥ 4 mm larger than the zone around the cefoxitin-only disk.[\[9\]](#)

AmpC Induction Test (Disk Approximation)

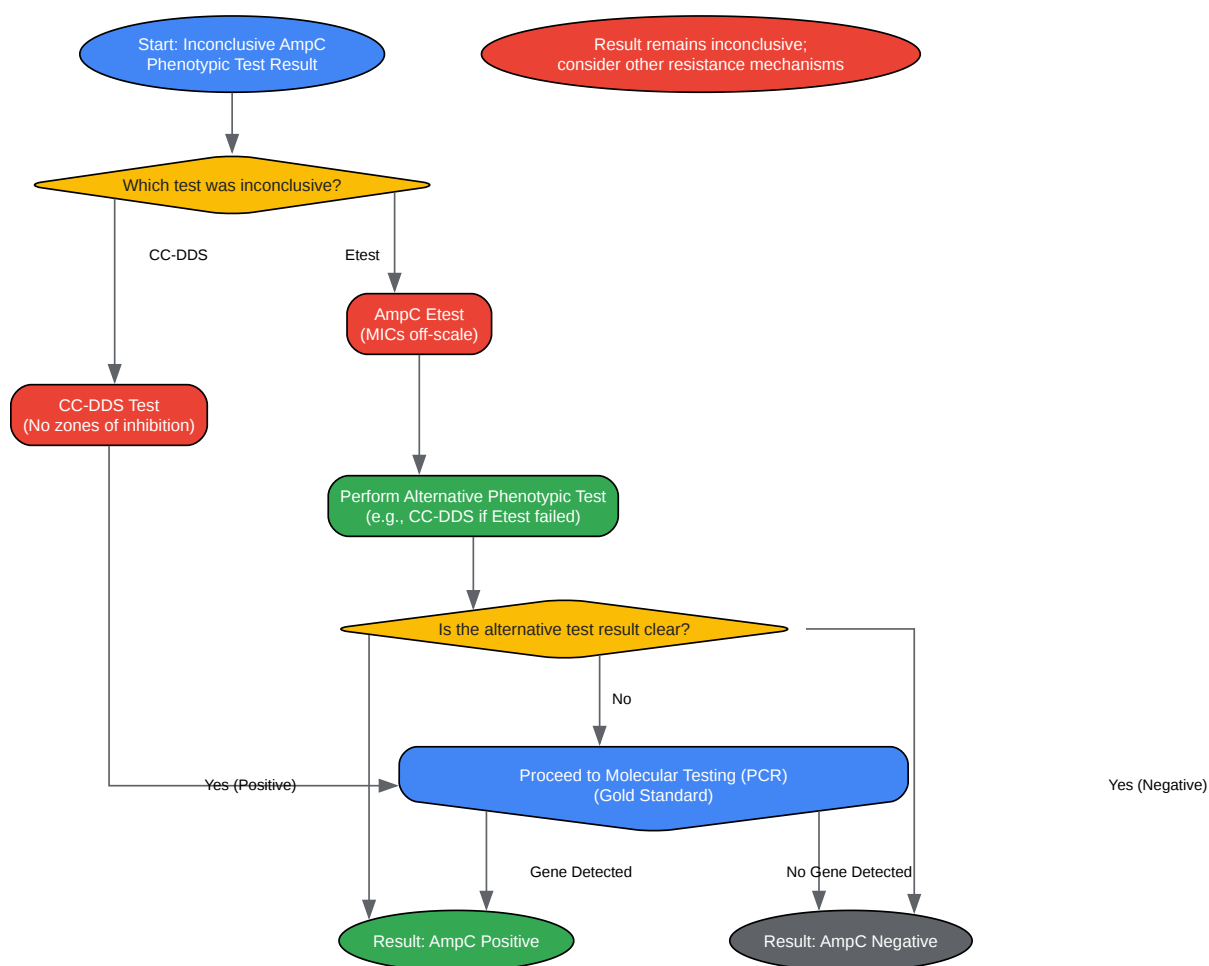
This method is used to detect inducible AmpC production, typically in organisms like *Enterobacter* spp., *Citrobacter* spp., and *Serratia* spp.

Methodology:

- Prepare a 0.5 McFarland standard inoculum of the test organism and lawn it onto an MHA plate.
- Place a disk containing a potent AmpC inducer, such as imipenem (10 μ g) or cefoxitin (30 μ g), on the agar.[\[11\]](#)

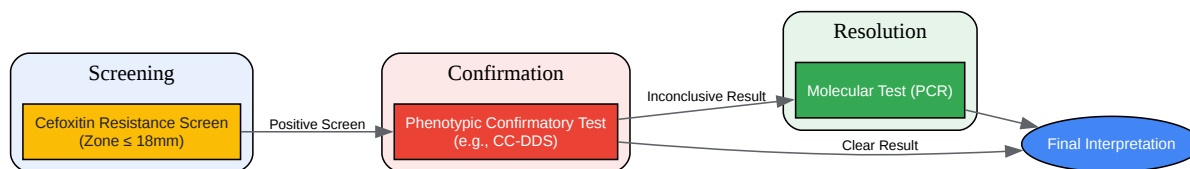
- Place a disk containing a third-generation cephalosporin (e.g., ceftazidime 30 µg or cefotaxime 30 µg) approximately 20 mm (center to center) from the inducer disk.[\[11\]](#)
- Incubate overnight at 37°C.[\[11\]](#)
- Interpretation: A positive result is indicated by a "blunting" or flattening of the inhibition zone of the cephalosporin disk adjacent to the inducer disk.[\[11\]](#) This demonstrates that the inducer has caused increased AmpC production, leading to enhanced resistance to the cephalosporin.

Visualizations



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Caption: Troubleshooting workflow for inconclusive AmpC phenotypic tests.



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Caption: Logical flow for AmpC beta-lactamase detection and result resolution.

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- To cite this document: BenchChem. ["interpreting inconclusive results in AmpC phenotypic tests"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13388198#interpreting-inconclusive-results-in-ampc-phenotypic-tests]

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